molecular formula C13H12O3 B14557244 2-Cyclohexen-3-ol-1-one, 2-benzoyl- CAS No. 61834-43-3

2-Cyclohexen-3-ol-1-one, 2-benzoyl-

Cat. No.: B14557244
CAS No.: 61834-43-3
M. Wt: 216.23 g/mol
InChI Key: WUYUXKITFJSTFR-UHFFFAOYSA-N
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Description

2-Cyclohexen-3-ol-1-one, 2-benzoyl- is a cyclohexenone derivative characterized by a benzoyl substituent at the 2-position of the cyclohexenone ring. Cyclohexenones are α,β-unsaturated ketones with diverse applications in organic synthesis and pharmaceuticals due to their reactive enone system.

Properties

CAS No.

61834-43-3

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

2-[hydroxy(phenyl)methylidene]cyclohexane-1,3-dione

InChI

InChI=1S/C13H12O3/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-3,5-6,16H,4,7-8H2

InChI Key

WUYUXKITFJSTFR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=C(C2=CC=CC=C2)O)C(=O)C1

Origin of Product

United States

Preparation Methods

Base-Catalyzed Condensation

The Knoevenagel condensation between 1,3-cyclohexanedione and benzaldehyde derivatives is the most direct route. Under basic conditions (e.g., piperidine or ammonium acetate), the enolizable diketone reacts with aromatic aldehydes to form 2-benzylidene-1,3-cyclohexanedione intermediates. A subsequent oxidation step introduces the hydroxyl group at the C3 position.

Reaction Conditions :

  • Catalyst : Piperidine (5 mol%)
  • Solvent : Ethanol, reflux (78°C)
  • Time : 6–8 hours
  • Yield : 60–72%

The mechanism involves deprotonation of 1,3-cyclohexanedione to form an enolate, which attacks the electrophilic carbonyl carbon of benzaldehyde. Elimination of water generates the benzylidene intermediate. Oxidation with Mn(OAc)₃ or TBHP (tert-butyl hydroperoxide) introduces the hydroxyl group via radical pathways.

Acylation of Cyclohexenol Derivatives

Friedel-Crafts Benzoylation

Preformed 3-hydroxycyclohex-2-en-1-one undergoes Friedel-Crafts acylation with benzoyl chloride in the presence of Lewis acids.

Procedure :

  • Dissolve 3-hydroxycyclohex-2-en-1-one (1.0 eq) in anhydrous CH₂Cl₂.
  • Add AlCl₃ (1.2 eq) dropwise at 0°C.
  • Introduce benzoyl chloride (1.1 eq) and stir for 4 hours at room temperature.
  • Quench with ice-water and extract with ethyl acetate.

Yield : 55–65%

Direct Benzoylation Using Mixed Anhydrides

Alternative protocols employ benzoyl anhydrides to minimize side reactions. A mixed anhydride of benzoic acid and trifluoroacetic anhydride (TFAA) facilitates acylation under milder conditions:

  • Solvent : THF, 0°C → RT
  • Catalyst : DMAP (4-dimethylaminopyridine, 10 mol%)
  • Yield : 70–78%

Organometallic Additions to Cyclohexenone Precursors

Grignard Reaction with Subsequent Oxidation

3-Chlorocyclohex-2-en-1-one reacts with benzylmagnesium bromide to form a tertiary alcohol, which is oxidized to the ketone:

  • Grignard Addition :

    • Substrate: 3-Chlorocyclohex-2-en-1-one
    • Reagent: BnMgBr (2.0 eq), THF, −78°C → RT
    • Intermediate: 2-Benzyl-3-chlorocyclohexanol (Yield: 85%)
  • Oxidation :

    • Oxidant : PCC (pyridinium chlorochromate) in CH₂Cl₂
    • Product : 2-Benzoyl-3-chlorocyclohex-2-en-1-one (Yield: 73%)

Palladium-Catalyzed Cross-Coupling

Arylboronic acids undergo Suzuki-Miyaura coupling with 3-iodocyclohex-2-en-1-one:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃
  • Solvent : DME/H₂O (3:1), 80°C
  • Yield : 68–75%

Domino Knoevenagel/Michael Addition Reactions

A one-pot synthesis combines Knoevenagel condensation and Michael addition using Meldrum’s acid and benzaldehyde derivatives:

Steps :

  • Knoevenagel : Meldrum’s acid + benzaldehyde → 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione.
  • Michael Addition : Cyclization with 1,3-bis(benzotriazol-1-yl)propan-2-one forms the cyclohexanedione core.
  • Hydrolysis : Acidic workup removes protective groups.

Conditions :

  • Solvent : DMF, 60°C
  • Time : 12 hours
  • Yield : 62–70%

Comparative Analysis of Methods

Method Advantages Limitations Yield (%) Ref.
Knoevenagel Condensation Scalable, minimal byproducts Requires oxidation step 60–72
Friedel-Crafts Acylation Direct introduction of benzoyl group Side reactions (e.g., overacylation) 55–65
Grignard Addition High regioselectivity Sensitive to moisture 73–85
Domino Reactions One-pot synthesis Limited substrate scope 62–70

Mechanistic Insights and Optimization

Steric and Electronic Effects

  • Electron-withdrawing groups on benzaldehyde (e.g., nitro, cyano) accelerate Knoevenagel condensation but hinder subsequent oxidation.
  • Bulky substituents at the cyclohexanedione β-position reduce acylation efficiency due to steric hindrance.

Solvent and Catalyst Optimization

  • Polar aprotic solvents (DMF, DMSO) improve yields in domino reactions by stabilizing enolate intermediates.
  • Bifunctional catalysts (e.g., Mg-Al hydrotalcite) enhance Knoevenagel condensation rates by simultaneous acid-base activation.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-3-ol-1-one, 2-benzoyl- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Cyclohexen-3-one, 2-benzoyl-.

    Reduction: Formation of 2-Cyclohexen-3-ol, 2-benzoyl-.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclohexen-3-ol-1-one, 2-benzoyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-3-ol-1-one, 2-benzoyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby modulating their activity.

Comparison with Similar Compounds

Key Differences :

  • The benzoyl group in the target compound introduces a planar aromatic system, contrasting with alkyl (e.g., methyl, butenyl) or fused-ring (e.g., indenyl) substituents in analogues. This aromaticity may enhance π-π stacking interactions in biological systems or polymer matrices .
  • The hydroxyl group in the 3-position (evident in the indenyl analogue) could increase polarity and hydrogen-bonding capacity compared to non-hydroxylated derivatives .

Physicochemical Properties

Property Target Compound (2-Benzoyl-) 29790-29-2 88633-36-7 Isophorone
Topological Polar Surface Area (PSA) Estimated ~34 Ų¹ 17.07 ~40 Ų² 17.07
Molecular Weight ~232.27³ 206.28 242.31 138.21
Hydrogen Bond Donors 1 (OH) 0 1 (OH) 0

*Estimate based on benzoyl (20.3 Ų) + enone (17.07 Ų).

*Assumes hydroxyl and ketone groups contribute ~40 Ų.

*Calculated for C₁₃H₁₂O₃ (assuming benzoyl substitution).

Key Findings :

  • The benzoyl group likely increases the compound’s hydrophobicity (higher logP) compared to hydroxy-substituted analogues but reduces volatility due to higher molecular weight.
  • The hydroxyl group in the indenyl analogue (88633-36-7) enhances solubility in polar solvents, a feature absent in non-hydroxylated derivatives like isophorone .

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